molecular formula C21H21N3O6S2 B2613040 N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide CAS No. 899357-54-1

N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2613040
CAS RN: 899357-54-1
M. Wt: 475.53
InChI Key: BZRBNNAFDDNDRG-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H21N3O6S2 and its molecular weight is 475.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-substituted sulfanilamide derivatives, including compounds similar to the one , have been synthesized and characterized for their molecular structures and properties. These compounds exhibit distinct crystal packing and hydrogen bonding models, highlighting their relevance in the study of molecular interactions and thermal properties. Their synthesis involves techniques like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible (UV–Vis) spectra analysis, alongside Liquid Chromatographic (LCMS) and High Resolution Mass Spectrometric (HRMS) methods. Such detailed characterization is crucial for understanding the physicochemical properties and potential applications of these compounds in various scientific domains (Lahtinen et al., 2014).

Antimicrobial Studies

Research into sulfanilamide derivatives has also explored their antimicrobial activities. Despite the absence of significant antibacterial activity upon the introduction of a benzene ring to the CO–NH group or SO2–NH moiety, these studies are pivotal for identifying new pathways for antibacterial and antifungal agent development. The exploration of these compounds' antibacterial and antifungal activities provides a basis for further modifications to enhance their efficacy against various bacterial and fungal strains (Lahtinen et al., 2014).

Analytical and Medicinal Chemistry

The structural analysis and potential therapeutic applications of sulfonamide derivatives are significant in medicinal chemistry. Their ability to form stable molecular structures and engage in hydrogen bonding makes them interesting candidates for drug design and development. The study of such compounds offers insights into designing more effective drugs with specific targeting mechanisms. Moreover, their synthesis and structural elucidation contribute to the broader field of analytical chemistry, where understanding compound structures is essential for developing new analytical methods (Lahtinen et al., 2014).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S2/c1-13-4-7-15(8-5-13)32(27,28)18-11-22-21(24-20(18)26)31-12-19(25)23-16-9-6-14(29-2)10-17(16)30-3/h4-10,18,21-22H,11-12H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDNYMBWOFCBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CNC(NC2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.